molecular formula C10H12N2O3 B2954105 N-(Anilinocarbonyl)alanine CAS No. 33653-68-8

N-(Anilinocarbonyl)alanine

Cat. No.: B2954105
CAS No.: 33653-68-8
M. Wt: 208.217
InChI Key: SWIUEMANOAFYHY-UHFFFAOYSA-N
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Description

N-(Anilinocarbonyl)alanine: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.219 g/mol It is a derivative of alanine, an amino acid, and features an anilinocarbonyl group attached to the nitrogen atom of the alanine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amidomalonate Synthesis: One of the methods for synthesizing N-(Anilinocarbonyl)alanine involves the amidomalonate synthesis. This process begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.

    Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(Anilinocarbonyl)alanine can undergo oxidation reactions, where the anilinocarbonyl group may be oxidized to form various products.

    Reduction: The compound can also undergo reduction reactions, where the carbonyl group can be reduced to an alcohol.

    Substitution: this compound can participate in substitution reactions, where the anilinocarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: N-(Anilinocarbonyl)alanine is used in the structural modification of natural products to improve their solubility and activity. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study protein synthesis and metabolism. It can be incorporated into peptides and proteins to investigate their structure and function .

Medicine: It can be used to design new pharmaceuticals with improved pharmacological properties .

Industry: this compound is used in the production of various industrial chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N-(Anilinocarbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

  • N-Acetyl-DL-Alanine
  • N-Chloroacetyl-L-Alanine
  • N-Benzoyl-D-Alanine
  • N-Benzoyl-L-Alanine
  • N-Phenylacetylalanine
  • N-Cyclohexyl-Beta-Alanine
  • N-Methyl-L-Alanine
  • N-Benzylsulfonylalanine
  • N-(Anilinocarbonyl)aspartic acid

Comparison: N-(Anilinocarbonyl)alanine is unique due to the presence of the anilinocarbonyl group, which imparts distinct chemical properties compared to other similar compounds. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of the alanine backbone allows for incorporation into peptides and proteins, making it valuable for biological and medical research.

Properties

IUPAC Name

2-(phenylcarbamoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIUEMANOAFYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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